1-Pentene
Overview
Description
1-Pentene, also known as pent-1-ene, is an organic compound belonging to the alkene family. It is a colorless liquid at room temperature with a slightly sweet and pungent odor, resembling that of petroleum. The chemical formula for this compound is C₅H₁₀, and it contains a carbon-carbon double bond between the first and second carbon atoms in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentene can be synthesized through various methods, including:
Dehydration of Pentanol: This method involves the dehydration of pentanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound.
Catalytic Cracking: this compound is often produced as a byproduct of catalytic or thermal cracking of petroleum.
Industrial Production Methods:
Chemical Reactions Analysis
1-Pentene, like other alkenes, is quite reactive due to the presence of the carbon-carbon double bond. It undergoes various types of chemical reactions, including:
1. Addition Reactions:
Hydrogenation: this compound reacts with hydrogen gas in the presence of a catalyst, such as palladium or platinum, to form pentane.
Halogenation: this compound reacts with halogens, such as chlorine or bromine, to form dihalogenated compounds.
2. Oxidation Reactions:
Epoxidation: this compound can be epoxidized using peracids, such as peracetic acid, to form 1,2-epoxypentane.
3. Polymerization Reactions:
Polymerization: this compound can undergo polymerization in the presence of catalysts, such as Ziegler-Natta catalysts, to form poly(this compound).
Common Reagents and Conditions:
Catalysts: Palladium, platinum, Ziegler-Natta catalysts.
Oxidizing Agents: Peracids, such as peracetic acid.
Halogens: Chlorine, bromine.
Major Products Formed:
Pentane: Formed through hydrogenation.
Dihalogenated Compounds: Formed through halogenation.
1,2-Epoxypentane: Formed through epoxidation.
Poly(this compound): Formed through polymerization.
Scientific Research Applications
1-Pentene has various applications in scientific research, including:
1. Chemistry:
Synthesis of Other Compounds: this compound is used as an intermediate in the synthesis of other chemical compounds, such as aldehydes and alcohols.
Polymerization Studies: It is used in polymerization studies to produce poly(this compound) and other polymers.
2. Biology and Medicine:
Hydrogen Bonding Studies: Research has been conducted on the hydrogen bonding interactions between this compound and methanol, providing insights into fundamental science.
3. Industry:
Fuel Additive: this compound is used as a blending agent for high-octane gasoline.
Gas Chromatography and Liquid Chromatography: It is used in analytical techniques, such as gas chromatography and liquid chromatography.
Mechanism of Action
The mechanism of action of 1-pentene involves its reactivity due to the carbon-carbon double bond. This double bond allows this compound to participate in various addition reactions, where the double bond is broken, and other atoms or molecules attach to the carbons . For example, in hydrogenation, the double bond is broken, and hydrogen atoms are added to the carbon atoms, converting this compound to pentane .
Comparison with Similar Compounds
1-Pentene can be compared with other similar compounds, such as:
1. 2-Pentene:
2. Other Alkenes:
Ethene (C₂H₄): Ethene has a simpler structure with only two carbon atoms and one double bond.
Propene (C₃H₆): Propene has three carbon atoms and one double bond.
Butene (C₄H₈): Butene has four carbon atoms and one double bond.
Uniqueness of this compound:
Properties
IUPAC Name |
pent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKXRMUMFPDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 1-PENTENE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25587-78-4, 25587-79-5 | |
Record name | 1-Pentene, homopolymer, isotactic | |
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Record name | 1-Pentene, homopolymer | |
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DSSTOX Substance ID |
DTXSID7025849 | |
Record name | 1-Pentene | |
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Molecular Weight |
70.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB] | |
Record name | 1-PENTENE | |
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Record name | 1-Pentene | |
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Record name | Pentene | |
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Record name | 1-Pentene | |
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Record name | Pentene | |
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Boiling Point |
85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C | |
Record name | 1-PENTENE | |
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Record name | 1-PENTENE | |
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Flash Point |
-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/ | |
Record name | 1-PENTENE | |
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Record name | 1-Pentene | |
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Solubility |
Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C | |
Record name | 1-PENTENE | |
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Density |
0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C | |
Record name | 1-PENTENE | |
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Vapor Density |
2.42 (AIR= 1) | |
Record name | 1-PENTENE | |
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Vapor Pressure |
635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C | |
Record name | 1-Pentene | |
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Color/Form |
Liquid, Colorless liquid, LIQ @ ROOM TEMP | |
CAS No. |
109-67-1, 68527-11-7, 68814-91-5, 25377-72-4 | |
Record name | 1-PENTENE | |
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Record name | Pent-1-ene | |
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Melting Point |
-265 °F (USCG, 1999), -165.2 °C | |
Record name | 1-PENTENE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.